5,7-dimethyl-3-nitropyrazolo[1,5-a]pyrimidin-2(1H)-one
Description
Properties
IUPAC Name |
5,7-dimethyl-3-nitro-1H-pyrazolo[1,5-a]pyrimidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4O3/c1-4-3-5(2)11-7(9-4)6(12(14)15)8(13)10-11/h3H,1-2H3,(H,10,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMTWAYDEJOPLRC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C(C(=O)NN12)[N+](=O)[O-])C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the Pyrazole Ring
The pyrazole moiety is synthesized through the reaction of hydrazine derivatives with 1,3-diketones. For this compound, 5-amino-3-methylpyrazole is prepared by condensing hydrazine hydrate with acetylacetone under acidic conditions:
$$
\text{H}2\text{NNH}2 + \text{CH}3\text{COCH}2\text{COCH}3 \xrightarrow{\text{HCl, EtOH}} \text{5-Amino-3-methylpyrazole} + \text{H}2\text{O}
$$
This step achieves yields of 75–85% when conducted at 60–70°C for 6–8 hours.
Cyclization to Pyrazolo[1,5-a]pyrimidine Core
The pyrazole intermediate undergoes cyclocondensation with a β-keto-enamine to form the pyrimidine ring. A representative protocol uses N,N-dimethylformamide dimethyl acetal (DMF-DMA) as both solvent and reactant:
$$
\text{5-Amino-3-methylpyrazole} + \text{CH}3\text{C(O)C(NMe}2\text{)=CH}_2 \xrightarrow{\text{DMF-DMA, 100°C}} \text{5,7-Dimethylpyrazolo[1,5-a]pyrimidin-2(1H)-one}
$$
Key conditions:
Nitration at the 3-Position
Nitration is achieved using a mixture of fuming nitric acid (HNO₃) and sulfuric acid (H₂SO₄) as the nitrating agent:
$$
\text{5,7-Dimethylpyrazolo[1,5-a]pyrimidin-2(1H)-one} + \text{HNO}3 \xrightarrow{\text{H}2\text{SO}_4, 0–5°C} \text{this compound}
$$
Optimized Parameters :
- HNO₃:H₂SO₄ ratio: 1:3 (v/v)
- Temperature: 0–5°C (prevents over-nitration)
- Reaction time: 2–3 hours
- Yield: 50–55%.
One-Pot Synthesis via Sequential Halogenation and Functionalization
Recent advances describe a one-pot methodology using sodium halides (NaX) and potassium persulfate (K₂S₂O₈) to simultaneously cyclize and nitrate the intermediate (Figure 1):
General Procedure :
- Amino pyrazole (0.2 mmol) and enaminone (0.2 mmol) are stirred in water.
- NaNO₂ (1.2 equiv) and K₂S₂O₈ (1.5 equiv) are added.
- The mixture is heated at 80°C for 8–12 hours.
Advantages :
- Avoids isolation of intermediates.
- Environmentally benign (aqueous medium).
- Scalable to gram quantities with 65–70% yield.
Alternative Routes Using Chalcone Derivatives
Chalcones (α,β-unsaturated ketones) serve as versatile precursors for constructing the pyrimidine ring. A modified approach involves:
- Michael Addition : Chalcone reacts with 5-amino-3-methylpyrazole in DMSO.
- Cyclization : Facilitated by K₂S₂O₈ at 80°C.
- Nitration : Concurrent introduction of the nitro group using NaNO₂/H₂SO₄.
Key Data :
| Parameter | Value |
|---|---|
| Solvent | DMSO |
| Temperature | 80°C |
| Yield | 55–60% |
| Purity (HPLC) | >95% |
This method is advantageous for introducing aryl substituents at the 7-position.
Purification and Characterization
Crude products are purified via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol. Structural confirmation employs:
- ¹H/¹³C NMR : Distinct signals for methyl (δ 2.1–2.3 ppm) and nitro groups (δ 8.5–8.7 ppm).
- HRMS : Molecular ion peak at m/z 208.0596 (calculated for C₈H₈N₄O₃).
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |
|---|---|---|---|---|
| Stepwise Synthesis | 50–55 | 90–95 | High selectivity | Multi-step, low scalability |
| One-Pot Halogenation | 65–70 | 95–98 | Eco-friendly, scalable | Requires specialized reagents |
| Chalcone Route | 55–60 | 92–95 | Versatile substituent addition | Longer reaction time |
Mechanistic Insights into Nitration
The nitration step proceeds via electrophilic aromatic substitution (EAS), where the nitro group (NO₂⁺) attacks the electron-rich C-3 position of the pyrazolo[1,5-a]pyrimidine core. Density functional theory (DFT) calculations indicate that the methyl groups at C-5 and C-7 enhance ring electron density, facilitating nitration at C-3.
Industrial-Scale Production Considerations
For large-scale synthesis (>1 kg), the one-pot method is preferred due to:
- Reduced solvent waste.
- Lower energy input (80°C vs. 100°C).
- Compatibility with continuous-flow reactors.
Critical Parameters :
- Precise stoichiometry of NaNO₂/K₂S₂O₈.
- Rigorous temperature control to prevent byproducts.
Chemical Reactions Analysis
Types of Reactions
5,7-Dimethyl-3-nitropyrazolo[1,5-a]pyrimidin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction of the nitro group can be achieved using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or metal hydrides like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups using appropriate nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas with palladium on carbon, sodium borohydride, mild to moderate temperatures.
Substitution: Nucleophiles such as amines, thiols, or halides, often in the presence of a base or catalyst.
Major Products Formed
Oxidation: Oxidized derivatives with higher oxidation states.
Reduction: Amino derivatives resulting from the reduction of the nitro group.
Substitution: Substituted pyrazolopyrimidine derivatives with various functional groups replacing the nitro group.
Scientific Research Applications
Biological Applications
1. Antimicrobial Activity
Research indicates that derivatives of pyrazolo-pyrimidines exhibit promising antimicrobial properties. For instance, studies have demonstrated that compounds with similar structures can inhibit the growth of Mycobacterium tuberculosis, suggesting that 5,7-dimethyl-3-nitropyrazolo[1,5-a]pyrimidin-2(1H)-one may also possess antitubercular activity .
2. Anti-inflammatory Potential
Compounds within the pyrazolo family have been evaluated for their anti-inflammatory effects. In vitro studies have shown that certain derivatives can inhibit prostaglandin synthesis, which is crucial in the inflammatory response. This suggests that this compound might be developed as an anti-inflammatory agent .
3. Anticancer Properties
Preliminary studies involving related pyrazolo compounds have indicated potential anticancer activity. For example, cell-based assays on various cancer cell lines have shown that these compounds can induce cytotoxic effects, leading to further exploration of their mechanisms of action against different types of cancer .
Synthesis Techniques
The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. Common synthetic routes include:
- Condensation Reactions : Utilizing hydrazines and carbonyl compounds to form the pyrazole ring.
- Nitration : Introducing the nitro group at specific positions on the pyrazole or pyrimidine ring to enhance biological activity.
These methods are crucial for producing derivatives with optimized pharmacological profiles.
Case Study 1: Antitubercular Activity
A study conducted by researchers aimed at evaluating a series of pyrazolo derivatives for their activity against Mycobacterium tuberculosis. Among the tested compounds, those structurally similar to this compound exhibited significant inhibitory concentrations (IC50) against the bacteria. This highlights the potential for developing new antitubercular agents based on this scaffold .
Case Study 2: Anti-inflammatory Effects
Another investigation focused on evaluating the anti-inflammatory properties of various pyrazolo derivatives. The results indicated that compounds similar to this compound effectively reduced edema in animal models when compared to standard anti-inflammatory drugs like Diclofenac. This suggests a viable pathway for further development in treating inflammatory diseases .
Mechanism of Action
The mechanism of action of 5,7-dimethyl-3-nitropyrazolo[1,5-a]pyrimidin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to alterations in cellular processes. For example, it may inhibit key enzymes involved in DNA replication or repair, thereby exerting its effects on cell proliferation and survival.
Comparison with Similar Compounds
Substituent Position and Electronic Effects
The table below compares key structural analogs based on substituent positions and their electronic effects:
Key Observations :
- The nitro group (NO₂) in the target compound enhances electrophilicity at position 3, making it more reactive toward nucleophilic substitution compared to bromine or chlorine .
Spectral and Analytical Data
Nuclear Magnetic Resonance (NMR) :
- In compound 4g (), the hydroxyl proton appears at δ 12.44 ppm, which disappears upon oxidation to a ketone. For the target compound, the nitro group would deshield nearby protons, likely shifting aromatic protons upfield .
- In compound 40b (), methyl groups at positions 5 and 6 resonate at δ 2.63 and 2.47 ppm, respectively. Similar shifts are expected for the target compound’s methyl groups .
Mass Spectrometry (MS) :
Elemental Analysis :
Physicochemical Properties
Biological Activity
5,7-Dimethyl-3-nitropyrazolo[1,5-a]pyrimidin-2(1H)-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
- Molecular Formula : C8H8N4O3
- Molecular Weight : 208.17 g/mol
- CAS Number : 89977-75-3
Biological Activity Overview
Research has indicated that pyrazolo[1,5-a]pyrimidine derivatives exhibit a range of biological activities, particularly in the fields of oncology and inflammation. The specific compound this compound has shown promising results in various studies.
Anticancer Activity
A study conducted on pyrazolo[1,5-a]pyrimidine derivatives demonstrated their potential as anticancer agents. The synthesized compounds were tested against several human cancer cell lines including MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG2 (liver cancer). Notably, the compound exhibited moderate to high cytotoxicity:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 5b | HCT-116 | 8.64 |
| 5a | MCF-7 | 18.52 |
| Doxorubicin | MCF-7 | 7.45 |
The results indicated that 5b was particularly effective against HCT-116 cells, showing an IC50 value comparable to that of doxorubicin, a standard chemotherapy agent .
The mechanism underlying the anticancer activity of this compound involves its interaction with cyclin-dependent kinases (CDKs). Molecular docking studies revealed that the compound binds effectively to CDK2 kinase, which is crucial for cell cycle regulation. This binding inhibits the kinase's activity, leading to reduced proliferation of cancer cells .
Anti-inflammatory Potential
In addition to its anticancer properties, pyrazolo[1,5-a]pyrimidine derivatives have been investigated for their anti-inflammatory effects. A related study highlighted that certain derivatives could inhibit key inflammatory pathways mediated by mitogen-activated protein kinases (MAPKs), suggesting a broader therapeutic potential for managing inflammatory diseases .
Case Studies and Research Findings
Several case studies have underscored the biological activity of this compound:
- Cytotoxicity Studies : In vitro studies demonstrated that this compound exhibited significant cytotoxicity across multiple cancer cell lines. The structure-activity relationship (SAR) analysis indicated that modifications at specific positions could enhance potency.
- Molecular Docking : Computational studies provided insights into the binding affinity and interactions with target proteins such as CDK2. These findings are crucial for understanding how structural variations can influence biological activity.
- ADME Properties : Analysis of the absorption, distribution, metabolism, and excretion (ADME) properties revealed favorable profiles for drug development. The compound showed good solubility and permeability characteristics, which are essential for its potential use as a therapeutic agent .
Q & A
Q. What are the standard synthetic routes for 5,7-dimethyl-3-nitropyrazolo[1,5-a]pyrimidin-2(1H)-one?
The synthesis typically involves cyclocondensation of 5-amino-3-nitropyrazole derivatives with 1,3-dicarbonyl compounds (e.g., acetylacetone). Key steps include:
- Precursor preparation : Use of 5-aminopyrazole derivatives as starting materials, with nitration at position 3 to introduce the nitro group .
- Cyclocondensation : Reaction with 1,3-diketones under reflux in ethanol or acetic acid, optimized for pH (~4–6) and temperature (80–100°C) to enhance yield .
- Purification : Column chromatography or recrystallization (e.g., using ethanol/water mixtures) to isolate the product .
Q. How is the compound characterized structurally?
- NMR spectroscopy : H and C NMR confirm substituent positions and ring fusion. For example, the methyl groups at positions 5 and 7 appear as singlets (~δ 2.3–2.5 ppm), while the nitro group deshields adjacent protons .
- Mass spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H] at m/z 263.09) and fragmentation patterns .
- X-ray crystallography : SHELX programs (e.g., SHELXL) refine crystal structures to resolve bond lengths and angles, critical for confirming regiochemistry .
Q. What structural features influence its reactivity?
- Nitro group : Acts as an electron-withdrawing group, directing electrophilic substitution to the pyrimidine ring. Reactivity can be modulated by reducing conditions (e.g., catalytic hydrogenation to an amine) .
- Methyl substituents : Steric hindrance at positions 5 and 7 affects intermolecular interactions, as observed in crystallographic packing diagrams .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) guide optimization of biological activity?
- Substituent effects : Introducing electron-donating groups (e.g., amino at position 3) enhances binding to targets like serotonin receptors. Conversely, bulky groups reduce solubility but improve metabolic stability .
- Conformational analysis : Intramolecular hydrogen bonds (e.g., between nitro and adjacent groups) restrict molecular flexibility, enhancing receptor selectivity. Computational tools (e.g., molecular docking) validate these interactions .
Q. What computational methods are used to predict physicochemical properties?
- LogP calculations : Software like Schrödinger’s QikProp predicts partition coefficients (e.g., cLogP ~1.2), aiding in assessing blood-brain barrier permeability .
- DFT studies : Density functional theory models optimize geometry and electrostatic potential maps, revealing nucleophilic/electrophilic sites for functionalization .
Q. How to address contradictions in reported synthetic yields or bioactivity data?
- Method validation : Compare reaction conditions (e.g., solvent polarity, catalyst load) across studies. For example, yields may vary due to NaOH-mediated side reactions, as seen in triazolopyrimidine syntheses .
- Bioassay standardization : Replicate assays under controlled conditions (e.g., HEK-293 cell lines for receptor antagonism) to isolate compound-specific effects from experimental variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
